molecular formula C13H8ClF2NO B13365342 2-chloro-N-(3,5-difluorophenyl)benzamide

2-chloro-N-(3,5-difluorophenyl)benzamide

Cat. No.: B13365342
M. Wt: 267.66 g/mol
InChI Key: WVGFUWVLTRZFCM-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-difluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 2-position and two fluorine atoms at the 3 and 5 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-difluorophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-difluorophenyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Electrophilic aromatic substitution:

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Electrophilic aromatic substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides.

    Electrophilic aromatic substitution: Formation of brominated or nitrated derivatives.

    Reduction: Formation of corresponding amines or alcohols.

Scientific Research Applications

2-chloro-N-(3,5-difluorophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorine substituents on the phenyl ring enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-difluorophenyl)benzamide
  • 2-chloro-N-(3,4-difluorophenyl)benzamide
  • 2-chloro-N-(2,3-difluorophenyl)benzamide

Uniqueness

2-chloro-N-(3,5-difluorophenyl)benzamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and binding properties. This unique arrangement can lead to different biological activities and applications compared to its analogs .

Properties

Molecular Formula

C13H8ClF2NO

Molecular Weight

267.66 g/mol

IUPAC Name

2-chloro-N-(3,5-difluorophenyl)benzamide

InChI

InChI=1S/C13H8ClF2NO/c14-12-4-2-1-3-11(12)13(18)17-10-6-8(15)5-9(16)7-10/h1-7H,(H,17,18)

InChI Key

WVGFUWVLTRZFCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)F)F)Cl

Origin of Product

United States

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